5-Amino-2-pyrrolidin-1-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-pyrrolidin-1-yl-benzamide is a biochemical used for proteomics research . Its molecular formula is C11H15N3O and has a molecular weight of 205.26 .
Molecular Structure Analysis
The pyrrolidine ring in 5-Amino-2-pyrrolidin-1-yl-benzamide is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
- Novel synthesis methods for pyrrolidine-substituted benzamides, including 5-Amino-2-pyrrolidin-1-yl-benzamide, have been developed. These methods involve iodocyclization of β-enaminoesters, leading to the straightforward production of these compounds in good yields (Oliveira et al., 2007).
- The structural and optical properties of various benzamide derivatives have been explored, highlighting their potential in material sciences and pharmacological applications (Srivastava et al., 2017).
Therapeutic Potential
- Benzamide derivatives, including those with pyrrolidine substitutions, have been evaluated as antiprion agents, demonstrating promising activity in inhibiting prion accumulation in vitro. This suggests potential therapeutic applications in prion diseases (Fiorino et al., 2012).
- A study on the synthesis and cytotoxicity of 6‐Pyrrolidinyl‐2‐(2‐Substituted Phenyl)‐4‐Quinazolinones revealed significant cytotoxic effects against various cancer cell lines, indicating the potential use of these compounds, related to 5-Amino-2-pyrrolidin-1-yl-benzamide, in cancer therapy (Hour et al., 2007).
Molecular and Structural Analysis
- The preparation and characterization of polymorphs of related compounds have been reported, highlighting the importance of crystallographic studies in understanding the physical and chemical properties of these substances (Yanagi et al., 2000).
- Research on regioselectivity in reactions involving pyrazole and pyrimidine derivatives of benzamides has provided insights into the synthetic pathways that can be utilized for the creation of functionally diverse molecules (Moustafa et al., 2022).
Future Directions
properties
IUPAC Name |
5-amino-2-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-3-4-10(9(7-8)11(13)15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKJYKEQQWIJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292486 |
Source
|
Record name | 5-Amino-2-(1-pyrrolidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-pyrrolidin-1-yl-benzamide | |
CAS RN |
797814-03-0 |
Source
|
Record name | 5-Amino-2-(1-pyrrolidinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797814-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(1-pyrrolidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.